![molecular formula C19H27NO3 B1324835 Ethyl 5-oxo-5-[4-(piperidinomethyl)phenyl]valerate CAS No. 898775-81-0](/img/structure/B1324835.png)

Ethyl 5-oxo-5-[4-(piperidinomethyl)phenyl]valerate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 5-oxo-5-[4-(piperidinomethyl)phenyl]valerate, also known as EPV, is a novel synthetic compound. It has a molecular weight of 317.43 and its IUPAC name is ethyl 5-oxo-5-[4-(1-piperidinylmethyl)phenyl]pentanoate .

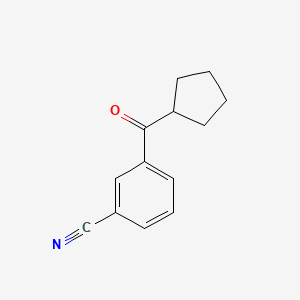

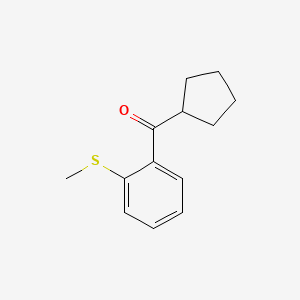

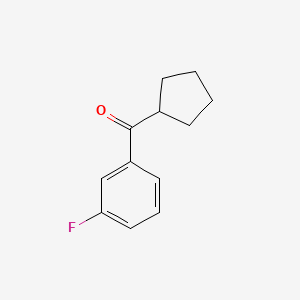

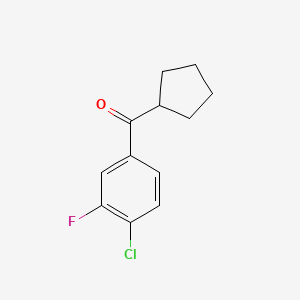

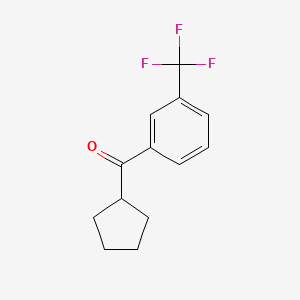

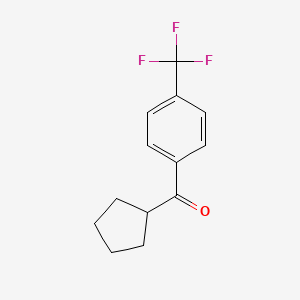

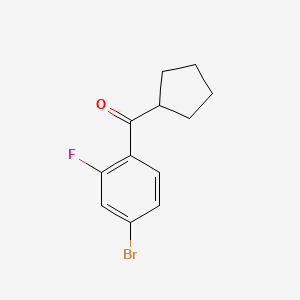

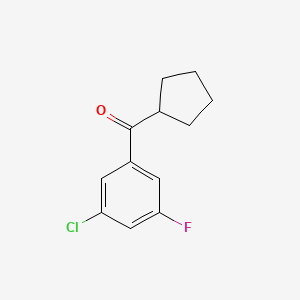

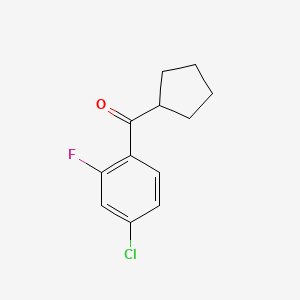

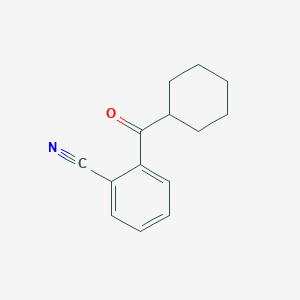

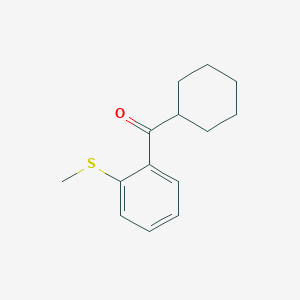

Molecular Structure Analysis

The InChI code for Ethyl 5-oxo-5-[4-(piperidinomethyl)phenyl]valerate is1S/C19H27NO3/c1-2-23-19(22)8-6-7-18(21)17-11-9-16(10-12-17)15-20-13-4-3-5-14-20/h9-12H,2-8,13-15H2,1H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

Ethyl 5-oxo-5-[4-(piperidinomethyl)phenyl]valerate has a molecular weight of 317.43 . The molecular formula is C19H27NO3 . Unfortunately, other physical and chemical properties like boiling point and storage conditions are not available in the current resources.Wissenschaftliche Forschungsanwendungen

Impurity Profile Determination

Ethyl-2-(4-[(5R)-3-[4-(methoxycarboxamidoiminomethyl)-phenyl]-2-oxo-5-oxazolidinylmethyl]-1-piperazinyl) acetate, a closely related compound, is a glycoprotein IIb/IIIa antagonist. It is being developed for the chronic oral treatment of thrombotic disorders. The impurity profile of this compound is characterized using liquid chromatography-mass spectrometry, which is crucial for ensuring the quality and safety of the drug substance (Thomasberger, Engel, & Feige, 1999).

Photolysis Studies

Ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate, which shares structural similarities, undergoes photolysis at 300 nm in a variety of alcohols and amines. This process suggests two competing photolytic pathways: reversible photoisomerisation to a ketene, and a loss of carbon dioxide to form a singlet imino-carbene (Ang & Prager, 1992).

Synthesis of Pharmaceutical Intermediates

A new technical synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate, an intermediate for several ACE inhibitors, is described. It is produced from acetophenone and diethyl oxalate. This synthesis involves the chemo- and enantioselective hydrogenation of a related ester, showcasing the importance of such compounds in pharmaceutical manufacturing (Herold et al., 2000).

Enzymatic Activity Enhancement

Compounds structurally related to Ethyl 5-oxo-5-[4-(piperidinomethyl)phenyl]valerate have been shown to enhance the reactivity of cellobiase, an enzyme. This highlights the potential utility of these compounds in biochemical research and enzyme activity modulation (Abd & Awas, 2008).

Chemical Synthesis and Molecular Study

The spectroscopic properties of a related compound, 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid, were investigated using various techniques. This study provides insights into the molecular behavior of such compounds, essential for their application in various scientific fields (Devi, Bishnoi, & Fatma, 2020).

Eigenschaften

IUPAC Name |

ethyl 5-oxo-5-[4-(piperidin-1-ylmethyl)phenyl]pentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO3/c1-2-23-19(22)8-6-7-18(21)17-11-9-16(10-12-17)15-20-13-4-3-5-14-20/h9-12H,2-8,13-15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZQJWZJHAIYNAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC=C(C=C1)CN2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642724 |

Source

|

| Record name | Ethyl 5-oxo-5-{4-[(piperidin-1-yl)methyl]phenyl}pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-oxo-5-[4-(piperidinomethyl)phenyl]valerate | |

CAS RN |

898775-81-0 |

Source

|

| Record name | Ethyl 5-oxo-5-{4-[(piperidin-1-yl)methyl]phenyl}pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.